molecular formula C9H8Cl2FNO2 B1399702 Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate CAS No. 1089333-20-9

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate

Cat. No.: B1399702
CAS No.: 1089333-20-9
M. Wt: 252.07 g/mol
InChI Key: LJGOXBGOXOYPOP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate is an organic compound with the molecular formula C9H8Cl2FNO2. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate typically involves the esterification of 3-amino-2,4-dichloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents enhance its binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO2/c1-2-15-9(14)4-3-5(12)7(11)8(13)6(4)10/h3H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGOXBGOXOYPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 3
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 4
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 5
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 6
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate

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